4-Bromo-o-xylene
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-o-xylene can involve various chemical processes, including oxidative ammonolysis. Bagirzade (2010) and (2014) studied the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, showing that 4-bromophthalonitrile is formed successively through 4-bromo-o-tolunitrile. The conversion rates of 4-bromo-o-xylene and 4-bromo-o-toluinitrile were described by half-order equations, independent of the oxygen and ammonia concentrations (Bagirzade, 2010); (Bagirzade, 2014).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-bromo-o-xylene have been analyzed through both experimental and theoretical studies. Arivazhagan & Meenakshi (2012) reported on the molecular geometry, harmonic vibrational frequencies, and bonding features using density functional theory (DFT). Their study also included energy and oscillator strength calculations via time-dependent DFT, revealing insights into the molecule's conformational flexibility and electronic properties (Arivazhagan & Meenakshi, 2012).
Chemical Reactions and Properties
4-Bromo-o-xylene undergoes various chemical reactions due to its reactive bromo substituent and aromatic nature. Bagirzade (2010) detailed the formation and expenditure of by-products in the oxidative ammonolysis of 4-bromo-o-xylene, elucidating the pathways for major products and by-products in this reaction (Bagirzade, 2010).
Physical Properties Analysis
The physical properties of 4-Bromo-o-xylene, such as melting point, boiling point, and solubility, can be inferred from its structure and molecular weight. However, specific studies focusing solely on these properties were not identified in the available literature.
Chemical Properties Analysis
The chemical properties of 4-Bromo-o-xylene, including its reactivity in electrophilic substitution reactions and participation in coupling reactions, are significant. For example, Rehahn et al. (1989) described the synthesis of poly(para-phenylene) derivatives via palladium-catalyzed coupling, highlighting the role of 4-bromo-o-xylene derivatives in polymer synthesis (Rehahn, Schlüter, Wegner, & Feast, 1989).
Scientific Research Applications
Synthesis of 4-Bromophthalonitrile
4-Bromo-o-xylene is utilized in the synthesis of 4-bromophthalonitrile. This process involves oxidative ammonolysis using a V-Sb-Bi-Zr/γ-Al2O3 catalyst, achieving a high conversion of the starting xylene in a one-cycle process. The recirculation process in this synthesis reduces by-products and increases selectivity for 4-bromophthalonitrile, reaching up to 95.42–96.58% (Bagirzade & Tagiev, 2014).
Preparation of 4-Bromophthalic Anhydride
Another significant application is in the preparation of 4-bromophthalic anhydride, which serves as a raw material for producing various dianhydride monomers. These monomers are crucial in the specialty polyimide sector. The process involves gas phase oxidation of 4-bromo-ortho-xylene with air over a V–Ti–P catalyst, resulting in an 85% yield of 4-bromophthalic anhydride (Glukhovskii & Effenberger, 1995).
Production of Functional Dyes
4-Bromo-o-xylene is also used in the production of functional dyes. For example, xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a new dye synthesized from 4-bromo-o-xylene, has been investigated for its spectroscopic, electrochemical properties, and application as a photosensitizer in polymer chemistry (Kabatc, Jurek, Czech, & Kowalczyk, 2015).
Chromatographic Separation
The compound has been used in chromatography. Silica bound co-pillar[4+1]arene incorporating two bromo-octyl substituents, synthesized using microwave irradiation from 4-bromo-o-xylene, has been successfully utilized as a novel stationary phase for the separation of xylene isomers via liquid chromatographic techniques (Mekapothula, Addicoat, Boocock, Wallis, Cragg, & Cave, 2020).
Oxidative Bromination
4-Bromo-o-xylene is involved in oxidative bromination processes. A method for oxidative bromination of o-xylene with liquid bromine or hydrobromic acid in aqueous solution, in the presence of an alkali-metal bromate as the oxidizing agent, has been studied. This method aims to reduce waste while maintaining a high yield of bromo-o-xylene, which is useful in vitamin B2 synthesis (Kazakov, Gorelenko, Morozova, Derevyagina, Lukashov, & Mirzabekova, 2016).
Safety And Hazards
4-Bromo-o-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-bromo-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGHRLGTXVMRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074640 | |
Record name | Benzene, 4-bromo-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-o-xylene | |
CAS RN |
583-71-1 | |
Record name | 4-Bromo-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,2-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-o-xylene | |
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Record name | Benzene, 4-bromo-1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-bromo-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.655 | |
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Record name | 4-Bromo-o-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X45692CHP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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